2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline, ethyl acetoacetate, and 4-methoxyaniline.
Formation of Quinoline Core: The quinoline core is formed through a Friedländer synthesis, which involves the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of a catalyst such as acetic acid.
Substitution Reaction: The resulting intermediate undergoes a nucleophilic substitution reaction with 4-methoxyaniline to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as microwave irradiation and ultrasound-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Substituted quinoline derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases and DNA topoisomerases.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
2-(4-methoxyphenyl)quinoline-4-carbohydrazide: Similar structure but different functional groups, leading to variations in biological activity.
2-(4-chlorophenyl)quinoline-4-carboxamide: Lacks the ethyl and methoxy substituents, resulting in different pharmacological properties.
Uniqueness: 2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H21ClN2O2 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21ClN2O2/c1-3-16-4-13-23-21(14-16)22(15-24(28-23)17-5-7-18(26)8-6-17)25(29)27-19-9-11-20(30-2)12-10-19/h4-15H,3H2,1-2H3,(H,27,29) |
InChI Key |
RLEIXULELNJISK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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